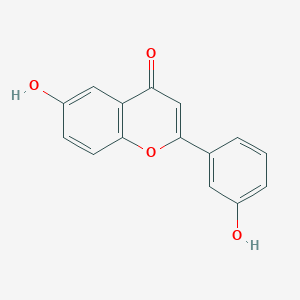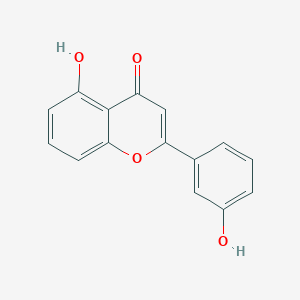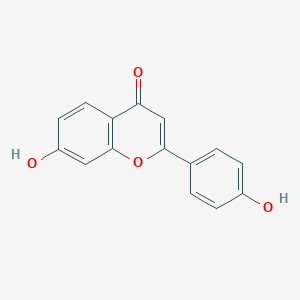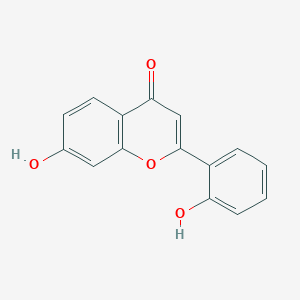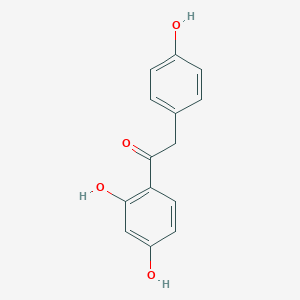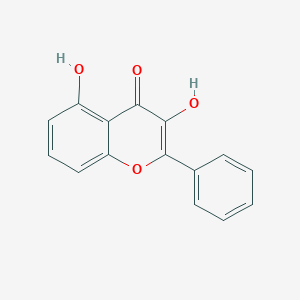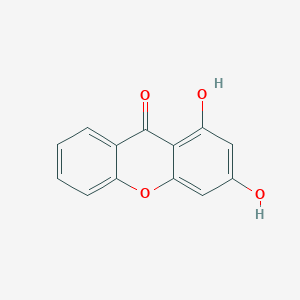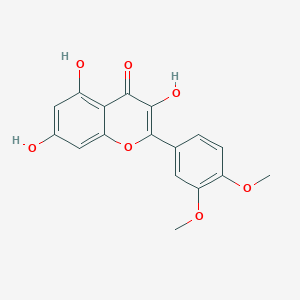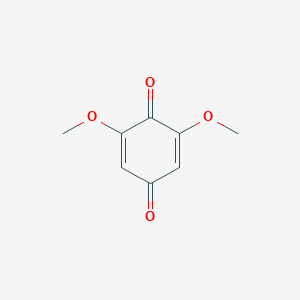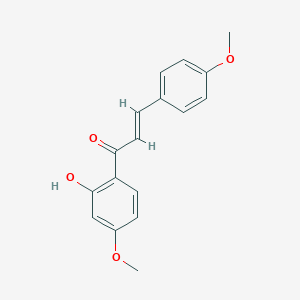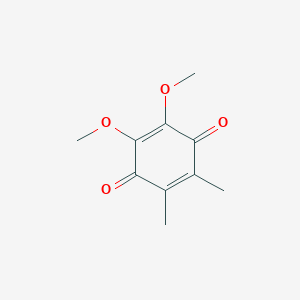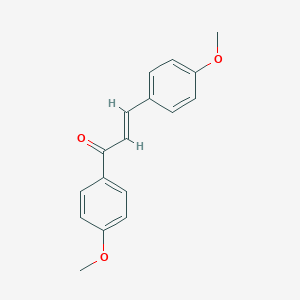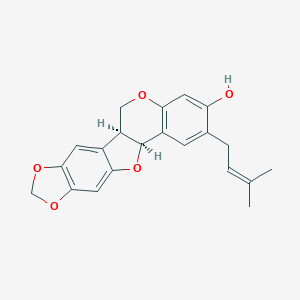
Unii-7XZ154tzv0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-7XZ154tzv0 is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using a unique method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of Unii-7XZ154tzv0 is not fully understood, but it is believed to involve the disruption of cellular processes in bacteria and fungi. It has been shown to inhibit the growth of various bacterial and fungal species, including Escherichia coli and Candida albicans. The exact mechanism by which it achieves this is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Unii-7XZ154tzv0 has been shown to have a range of biochemical and physiological effects. In bacteria, it has been shown to inhibit DNA synthesis and cell division, leading to cell death. In fungi, it has been shown to disrupt cell membrane integrity, leading to cell death. In addition, it has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Unii-7XZ154tzv0 is its broad-spectrum activity against various bacterial and fungal species. This makes it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of Unii-7XZ154tzv0 is its potential toxicity to mammalian cells, which may limit its use in humans.
Direcciones Futuras
There are several future directions for the study of Unii-7XZ154tzv0. One direction is the development of new antibiotics and antifungal agents based on its structure and mechanism of action. Another direction is the investigation of its potential use in agriculture as a herbicide. Additionally, the development of new catalytic applications for Unii-7XZ154tzv0 is an area of interest for materials science researchers.
Conclusion:
In conclusion, Unii-7XZ154tzv0 is a synthetic molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-7XZ154tzv0 and its applications in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of Unii-7XZ154tzv0 involves a multistep process that requires the use of specialized equipment and reagents. The first step involves the preparation of a starting material, which is then subjected to a series of reactions that lead to the formation of Unii-7XZ154tzv0. The final product is then purified using various techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Unii-7XZ154tzv0 has potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, it has been shown to have catalytic properties, making it a potential candidate for the development of new catalysts.
Propiedades
Número CAS |
37706-60-8 |
|---|---|
Nombre del producto |
Unii-7XZ154tzv0 |
Fórmula molecular |
C21H20O5 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
Clave InChI |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
SMILES isomérico |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Sinónimos |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



